molecular formula C11H14O3S B14250489 3-Hydroxy-5-(phenylsulfanyl)pentanoic acid CAS No. 254995-16-9

3-Hydroxy-5-(phenylsulfanyl)pentanoic acid

Cat. No.: B14250489
CAS No.: 254995-16-9
M. Wt: 226.29 g/mol
InChI Key: LMBJAVFTESEKLJ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(phenylsulfanyl)pentanoic acid is an organic compound with the molecular formula C11H14O3S It is a derivative of pentanoic acid, featuring a hydroxyl group at the third carbon and a phenylsulfanyl group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(phenylsulfanyl)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy pentanoic acid and phenylsulfanyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(phenylsulfanyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The phenylsulfanyl group can be reduced to a thiol group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or halides can be used in the presence of a base.

Major Products

    Oxidation: 3-Keto-5-(phenylsulfanyl)pentanoic acid or 3-Carboxy-5-(phenylsulfanyl)pentanoic acid.

    Reduction: 3-Hydroxy-5-(thiophenyl)pentanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-(phenylsulfanyl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(phenylsulfanyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the phenylsulfanyl group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5-phenylpentanoic acid: Lacks the sulfanyl group, making it less hydrophobic.

    5-(3-Hydroxyphenyl)pentanoic acid: Contains a hydroxyl group on the phenyl ring, altering its reactivity and solubility.

    4-Hydroxy-5-(sulfooxy)phenylpentanoic acid: Features a sulfooxy group, which significantly changes its chemical properties.

Uniqueness

3-Hydroxy-5-(phenylsulfanyl)pentanoic acid is unique due to the presence of both a hydroxyl group and a phenylsulfanyl group, which confer distinct chemical and biological properties

Properties

CAS No.

254995-16-9

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

3-hydroxy-5-phenylsulfanylpentanoic acid

InChI

InChI=1S/C11H14O3S/c12-9(8-11(13)14)6-7-15-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2,(H,13,14)

InChI Key

LMBJAVFTESEKLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCC(CC(=O)O)O

Origin of Product

United States

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